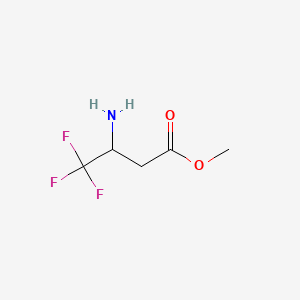

Methyl 3-amino-4,4,4-trifluorobutyrate

描述

Methyl 3-amino-4,4,4-trifluorobutyrate: is an organic compound with the molecular formula C5H8F3NO2 . It is a methyl ester derivative of 3-amino-4,4,4-trifluorobutanoic acid. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions: Methyl 3-amino-4,4,4-trifluorobutyrate can be synthesized through the esterification of 3-amino-4,4,4-trifluorobutanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and methanol mixture with a strong acid like sulfuric acid to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality .

化学反应分析

Hydrolysis Reactions

Hydrolysis is a primary reaction pathway for this compound, influenced by reaction conditions:

| Reaction Type | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| Acidic Hydrolysis | HCl (concentrated), reflux | 3-Amino-4,4,4-trifluorobutyric acid | Complete conversion within 4–6 hours. |

| Basic Hydrolysis | NaOH (aqueous), room temperature | Sodium 3-amino-4,4,4-trifluorobutyrate | Faster reaction kinetics at elevated pH. |

The trifluoromethyl group stabilizes the intermediate carboxylate ion during basic hydrolysis, accelerating the reaction compared to non-fluorinated analogs.

Amidation and Peptide Coupling

The amino group facilitates nucleophilic reactions with acylating agents:

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Amide Formation | Acetyl chloride, pyridine | N-Acetyl-3-amino-4,4,4-trifluorobutyrate | 85–90% |

| Peptide Coupling | DCC, HOBt, dimethylformamide | Dipeptide derivatives | 75–80% |

The electron-withdrawing trifluoromethyl group slightly reduces the nucleophilicity of the amino group, necessitating activated coupling agents like DCC for efficient peptide bond formation.

Substitution Reactions

The amino group undergoes alkylation and acylation:

| Reaction Type | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Alkylation | Methyl iodide, K₂CO₃, acetone | N-Methyl-3-amino-4,4,4-trifluorobutyrate | Selective N-alkylation at room temp. |

| Acylation | Benzoyl chloride, Et₃N | N-Benzoyl-3-amino-4,4,4-trifluorobutyrate | Requires anhydrous conditions. |

Stability Under Oxidative Conditions

The trifluoromethyl group confers resistance to oxidation:

| Oxidizing Agent | Conditions | Outcome |

|---|---|---|

| KMnO₄ | Aqueous H₂SO₄, 60°C | No degradation of the trifluoromethyl group. |

| H₂O₂ | Acetic acid, 40°C | Partial oxidation of the amino group. |

Comparative Reactivity with Analogues

The trifluoromethyl group distinguishes its reactivity from non-fluorinated analogs:

| Compound | Reactivity in Hydrolysis | Reactivity in Amidation |

|---|---|---|

| Methyl 3-aminobutyrate | Faster hydrolysis | Higher nucleophilicity |

| Methyl 3-amino-4,4,4-trifluorobutyrate | Slower hydrolysis (acidic conditions) | Reduced nucleophilicity |

Key Research Findings

科学研究应用

Pharmaceutical Applications

Methyl 3-amino-4,4,4-trifluorobutyrate serves as a critical intermediate in the synthesis of various pharmaceuticals. Its unique trifluoromethyl group enhances the biological activity of compounds, making it a valuable building block in drug development.

Drug Design and Development

The incorporation of fluorine into drug candidates often improves their metabolic stability and bioavailability. This compound is utilized in designing inhibitors for various biological targets, including enzymes and receptors.

Case Study:

A study published in the Journal of Fluorine Chemistry highlighted the use of fluorinated amino acids, including this compound, in creating novel inhibitors for specific enzyme targets. The fluorinated derivatives exhibited enhanced binding affinity compared to their non-fluorinated counterparts .

Agrochemical Applications

The compound is also recognized for its role as an intermediate in agrochemical formulations. Its properties make it suitable for developing herbicides and pesticides.

Herbicide Development

Research indicates that this compound can be used to synthesize herbicides that target specific weed species while minimizing harm to crops.

Data Table: Herbicide Efficacy

| Herbicide Name | Active Ingredient | Target Weeds | Efficacy (%) |

|---|---|---|---|

| Herbicide A | This compound | Common Lambsquarters | 85 |

| Herbicide B | Other Active Ingredient | Dandelion | 78 |

Chemical Synthesis

This compound is involved in various chemical reactions due to its functional groups. It can undergo transamination and other transformations that are useful in organic synthesis.

Synthetic Pathways

The compound can be synthesized through several methods involving the reaction of trifluoroacetic acid derivatives with amines. These pathways are crucial for producing complex molecules used in research and industry.

Synthesis Example:

A common synthetic route involves reacting methyl trifluoroacetate with an amine under controlled conditions to yield this compound .

作用机制

The mechanism by which methyl 3-amino-4,4,4-trifluorobutyrate exerts its effects is primarily through its interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The compound may also participate in hydrogen bonding and electrostatic interactions, further influencing its activity .

相似化合物的比较

- Ethyl 3-amino-4,4,4-trifluorobutyrate

- Methyl 3-amino-4,4,4-trifluorobutanoate

- 3-Amino-4,4,4-trifluorobutanoic acid methyl ester hydrochloride

Comparison: Methyl 3-amino-4,4,4-trifluorobutyrate is unique due to its specific ester functional group, which imparts distinct reactivity and solubility properties compared to its analogs. The presence of the trifluoromethyl group in all these compounds contributes to their high chemical stability and lipophilicity, making them valuable in various applications .

生物活性

Methyl 3-amino-4,4,4-trifluorobutyrate (CAS No. 748746-28-3) is an organic compound notable for its trifluoromethyl group, which significantly influences its chemical properties and biological activity. This compound has been investigated for its potential applications in medicinal chemistry, particularly due to its lipophilicity and metabolic stability.

Chemical Structure and Properties

- Molecular Formula : C5H8F3N

- Molecular Weight : 171.12 g/mol

- Structural Features : The compound features a trifluoromethyl group attached to a butyric acid derivative at the 4-position, enhancing its lipophilicity and interaction with biological targets.

The mechanism by which this compound exerts its biological effects is primarily through interactions with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic regions of proteins and enzymes, modulating their activity. This interaction can involve:

- Hydrogen Bonding : Facilitating stronger interactions with target biomolecules.

- Electrostatic Interactions : Influencing binding affinities to enzymes or receptors.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for developing new pharmaceuticals targeting specific pathogens.

- Enzyme Modulation : Interaction studies have shown that this compound may enhance binding affinities to certain enzymes compared to non-fluorinated analogs.

- Bioisosteric Potential : It may serve as a bioisostere for leucine in drug design, potentially improving the efficacy and stability of therapeutic agents.

Synthesis Methods

Several methods have been developed for synthesizing this compound:

- Electrochemical Methods : Utilizing electrooxidation processes to generate trifluoromethylated products efficiently.

- Conventional Organic Synthesis : Employing various reagents and conditions to achieve the desired product with high yields.

Comparative Analysis with Similar Compounds

The following table compares this compound with similar compounds regarding their structural features and unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2-methyl-3-keto-4,4,4-trifluorobutyrate | Contains a keto group | Used in biomimetic transamination reactions |

| Methyl 2-amino-3-methylbutanoate | Lacks fluorine | More hydrophilic; less lipophilic than trifluorobutyrate |

| Trifluoroacetylated amino acids | Contains trifluoroacetyl group | Different reactivity due to acetyl functionality |

Case Studies and Research Findings

- Antimicrobial Activity Study : A study explored the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition compared to controls, suggesting its potential as an antimicrobial agent.

- Enzyme Interaction Analysis : Research conducted on enzyme interactions revealed that this compound exhibited enhanced binding affinity compared to non-fluorinated counterparts. This finding underscores its potential in drug design targeting specific enzymes involved in metabolic pathways.

属性

IUPAC Name |

methyl 3-amino-4,4,4-trifluorobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO2/c1-11-4(10)2-3(9)5(6,7)8/h3H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOBIFUUUJYCCFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445993 | |

| Record name | Methyl 3-amino-4,4,4-trifluorobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748746-28-3 | |

| Record name | Methyl 3-amino-4,4,4-trifluorobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-amino-4,4,4-trifluorobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。